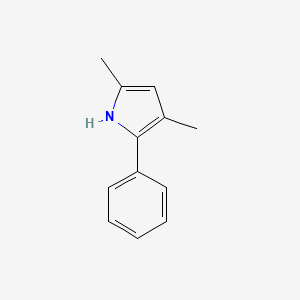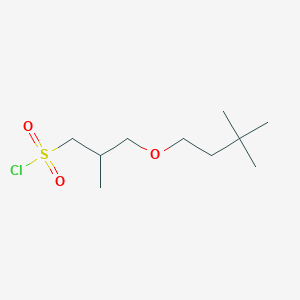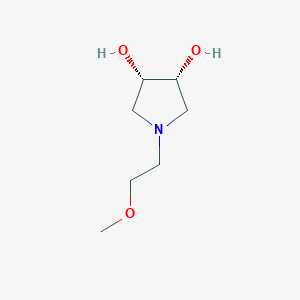
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a methoxyethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-methoxyethanol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using oxidizing agents.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines.
Scientific Research Applications
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S)-2-(Methoxymethyl)pyrrolidine-3,4-diol: A similar compound with a different substitution pattern.
(3R,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3S,4R)-1-(2-methoxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO3/c1-11-3-2-8-4-6(9)7(10)5-8/h6-7,9-10H,2-5H2,1H3/t6-,7+ |
InChI Key |
OVAWLCNENYVNLI-KNVOCYPGSA-N |
Isomeric SMILES |
COCCN1C[C@H]([C@H](C1)O)O |
Canonical SMILES |
COCCN1CC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


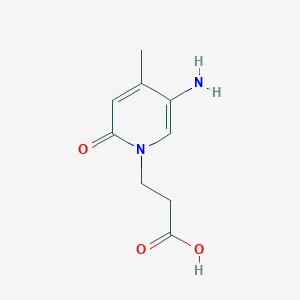
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
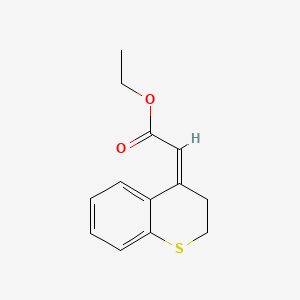
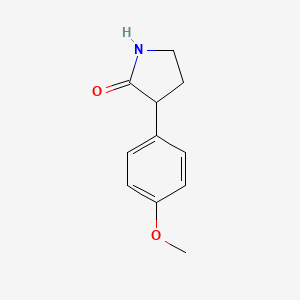
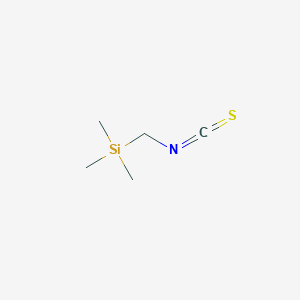
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
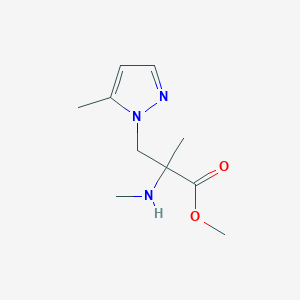
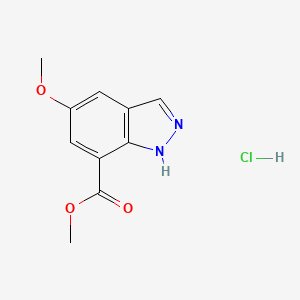
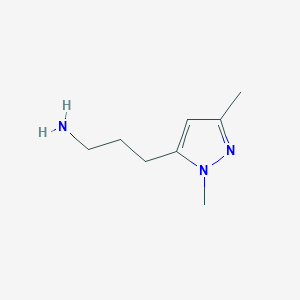
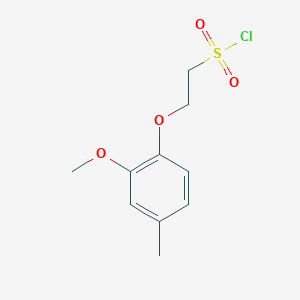
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)
